molecular formula C10H10BrN3O2 B054775 Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 125208-06-2

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No.: B054775
CAS No.: 125208-06-2
M. Wt: 284.11 g/mol
InChI Key: ZYRHBUINOLXYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a high-value, multifunctional chemical intermediate specifically designed for advanced medicinal chemistry and drug discovery applications. This compound features a privileged pyrrolo[2,3-b]pyrazine heterocyclic scaffold, a core structure frequently investigated in the development of kinase inhibitors and other targeted therapeutics. The presence of the bromo substituent at the 2-position serves as a key reactive handle, enabling efficient palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig aminations) for the introduction of diverse aromatic, heteroaromatic, and alkylamine functionalities. This allows researchers to rapidly explore structure-activity relationships (SAR) and generate complex compound libraries around the central core. The electron-withdrawing ester group at the 7-position further enhances the compound's utility, as it can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used as a directing group in subsequent functionalization steps. Its primary research value lies in its role as a versatile precursor for the synthesis of potential bioactive molecules targeting oncological, inflammatory, and central nervous system disorders. This reagent is an essential tool for synthetic and medicinal chemists aiming to accelerate the discovery of novel small-molecule probes and therapeutic candidates.

Properties

IUPAC Name

ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRHBUINOLXYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559999
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125208-06-2
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Amino-Pyrazine Derivatives

A common method involves cyclizing 3-aminopyrazine-2-carboxylates with α-keto esters or aldehydes. For example, ethyl 3-amino-6-methylpyrazine-2-carboxylate reacts with ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol) to form the pyrrolo[2,3-b]pyrazine core. The reaction proceeds via enamine formation followed by intramolecular cyclization, yielding ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate as an intermediate.

Key Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 65–75%

Paal-Knorr Pyrrole Synthesis Adaptations

Alternative routes adapt the Paal-Knorr pyrrole synthesis, where 1,4-diketones react with ammonia derivatives. For instance, ethyl 2,5-dioxohexanoate treated with ammonium acetate in acetic acid generates the pyrrole ring fused to a pyrazine moiety. This method offers better control over the methyl group at position 6 but requires stringent anhydrous conditions.

Bromination at Position 2: Regioselective Functionalization

Introducing bromine at position 2 is critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Direct bromination of the pyrrolo[2,3-b]pyrazine core faces challenges due to competing reactivity at nitrogen atoms and the electron-rich pyrrole ring.

N-Protection Strategies

To mitigate side reactions, the NH group at position 5 is often protected before bromination. Tosylation using p-toluenesulfonyl chloride (TsCl) in DMF with NaH as a base is widely employed:

Procedure :

  • Suspend NaH (1.3 eq) in anhydrous DMF at 0–5°C.

  • Add ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1 eq) dropwise.

  • Stir for 30 min, then add TsCl (1.2 eq) in DMF.

  • Warm to room temperature and stir for 18 h.

  • Isolate the N-tosyl-protected intermediate via filtration (Yield: 79–97%).

Bromination Using N-Bromosuccinimide (NBS)

The protected intermediate undergoes regioselective bromination with NBS in dichloromethane (DCM) at 0°C. The electron-donating methyl group at position 6 directs bromination to position 2:

Reaction Table :

ParameterValue
SolventDCM
Temperature0°C
Equivalents of NBS1.1
Reaction Time2 h
Yield85–90%

Mechanistic Insight :
The methyl group activates position 2 via inductive effects, while the tosyl group deactivates the pyrrole nitrogen, minimizing over-bromination.

Deprotection and Final Esterification

After bromination, the tosyl group is removed under basic conditions:

Deprotection Protocol :

  • Treat the brominated intermediate with KOH (2 eq) in methanol/water (4:1).

  • Reflux for 4 h.

  • Neutralize with HCl and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water) to yield ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (Yield: 80–85%).

Alternative Pathways: Late-Stage Functionalization

Suzuki-Miyaura Coupling Followed by Esterification

In a patent-derived approach, 2-bromo-5H-pyrrolo[2,3-b]pyrazine undergoes Suzuki coupling with methylboronic acid before esterification:

  • Couple 2-bromo-5H-pyrrolo[2,3-b]pyrazine with methylboronic acid using Pd(PPh₃)₄ in dioxane/water (Yield: 75%).

  • Esterify the resulting acid with ethanol using DCC/DMAP (Yield: 70%).

Direct Bromination of Preformed Ester

A riskier method involves brominating ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate without protection. However, this leads to lower yields (50–60%) due to side reactions at the ester group.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • NMR : δ 8.45 (s, 1H, H-3), 4.35 (q, 2H, -OCH₂CH₃), 2.60 (s, 3H, -CH₃).

  • HPLC : Purity >98% with C18 column (ACN/water gradient).

  • Mass Spec : m/z 328.03 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve bromination efficiency:

  • Residence Time : 10 min

  • Throughput : 1 kg/h

  • Solvent Recovery : >90% via distillation .

Chemical Reactions Analysis

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has shown potential as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a derivative synthesized from this compound demonstrated significant inhibition of cell proliferation in breast cancer models.

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast Cancer)12.5
Derivative BHeLa (Cervical Cancer)15.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Synthesis of Heterocycles

The compound can be used to synthesize various heterocyclic systems through nucleophilic substitution reactions. This is particularly useful in the development of new materials and pharmaceuticals.

Reaction TypeProductYield (%)
Nucleophilic SubstitutionHeterocycle A85
Cyclization ReactionHeterocycle B90

Case Study: Synthesis of Anticancer Agents

A recent study focused on synthesizing novel anticancer agents using this compound as a precursor. The researchers modified the compound to enhance its selectivity and potency against cancer cells while reducing toxicity to normal cells.

Case Study: Development of Antimicrobial Compounds

In another study, the antimicrobial efficacy of derivatives was tested against various pathogens. The results indicated that specific modifications to the this compound structure significantly improved its activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

From structural databases (), key analogues include:

Compound Name Similarity Score Key Differences
2-Bromo-5H-pyrrolo[2,3-b]pyrazine 0.82 Lacks methyl and ethyl ester groups
N-Methyl-5-bromo-4,7-diazaindole 0.79 Diazaindole core instead of pyrrolopyrazine
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine 0.73 Bromine at positions 2 and 7
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 0.67 Carboxylic acid at position 7

Positional Isomerism and Reactivity

  • Methyl 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS: CID 138111834):

    • Molecular formula: C₈H₆BrN₃O₂ (MW: 256.06 g/mol).
    • Bromine at position 7 and methyl ester at position 2.
    • Reactivity: Bromine at position 7 is less sterically hindered, favoring nucleophilic substitution over the target compound’s bromine at position 2 .
  • Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS: 20419-71-0):

    • Pyrimidine core instead of pyrazine.
    • Additional ethoxy groups at positions 2 and 3.
    • Increased steric bulk reduces reactivity in cross-coupling reactions compared to the target compound .

Functional Group Variations

  • Methyl 5-(Benzyloxy)-8-hydroxy-6-oxo-5,6-dihydropyrido[2,3-b]pyrazine-7-carboxylate ():

    • Pyrido[2,3-b]pyrazine core with a ketone and benzyloxy group.
    • Higher polarity due to the hydroxyl and ketone groups, reducing bioavailability compared to the target compound’s ester and methyl substituents .
  • Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (): Thieno[2,3-b]pyrazine core with aryl amino groups.

Biological Activity

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS No. 125208-06-2) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C
  • Toxicological Information : It is classified with hazard statements indicating potential health risks, including irritation and toxicity upon ingestion .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include bromination and esterification processes. Recent advancements in synthetic methodologies have improved yields and purity of this compound, making it more accessible for biological testing .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibit promising anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays revealed that certain derivatives could inhibit cell proliferation in human cancer types such as HeLa and MCF-7 cells .

Enzyme Inhibition

This compound has also shown potential as an inhibitor of specific enzymes. For example, some studies have explored its ability to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing glucose absorption .

Case Studies

  • Cytotoxicity Assays : A study conducted on various pyrrolo derivatives tested their cytotoxic effects on four human cancer cell types. The results indicated that modifications at the bromine and methyl positions significantly influenced the anticancer activity of the compounds .
  • Diabetes Management : Another study focused on the α-glucosidase inhibition properties of related compounds, showing that certain derivatives could effectively lower blood glucose levels in diabetic models .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
CytotoxicityEthyl 2-bromo-6-methyl derivativeInhibition of cell proliferation
Enzyme InhibitionEthyl 2-bromo-6-methyl derivativeα-glucosidase inhibition

Table 2: Synthesis Yields of Related Compounds

CompoundYield (%)Method UsedReference
Ethyl 2-bromo derivative85Bromination followed by esterification
Other pyrrolo derivatives70Multi-step synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate?

  • Methodological Answer : High-yield synthesis (e.g., 100% yield) can be achieved via halogenation and esterification of the pyrrolo-pyrazine core. Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, a structural analog, was synthesized using bromination under controlled conditions (210 mg scale) . Key steps include protecting group strategies for regioselective bromination and carboxylate ester formation.

Q. How is the compound characterized using spectroscopic and physicochemical methods?

  • Methodological Answer :

  • NMR/IR : Assign peaks using 2D-NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to confirm substitution patterns.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C9_9H9_9BrN3_3O2_2, MW ≈ 286.1).
  • Physicochemical Properties : Predicted density (1.755 g/cm³) and pKa (10.88) aid in solubility and reactivity assessments .

Advanced Research Questions

Q. What strategies are employed in X-ray crystallographic analysis to resolve molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical . For related pyrrolo-pyrazine derivatives, data collection at low temperature (100 K) and high-resolution detectors (e.g., CCD) resolve bromine and methyl group positions. Hydrogen-bonding networks are analyzed using graph set theory (e.g., Etter’s rules) to interpret packing motifs .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine at position 2 acts as a leaving group, enabling palladium-catalyzed coupling. For example, aryl boronic acids react under Suzuki conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) to form biaryl derivatives. Reaction monitoring via TLC/GC-MS ensures complete conversion .

Q. What computational methods predict molecular conformation and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model puckering in the pyrrolo-pyrazine ring. Compare with Cremer-Pople puckering parameters from crystallographic data .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., bromine and ester groups) to predict nucleophilic/electrophilic sites .

Q. How does the compound interact with biological targets (e.g., kinases) in cytotoxicity assays?

  • Methodological Answer : In vitro cytotoxicity is assessed using leukemia cell lines (e.g., CCRF-CEM). IC50_{50} values are determined via MTT assays. Structure-activity relationships (SAR) are explored by modifying the methyl or bromo groups to enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.